molecular formula C15H14N2S B2833325 1-(2-phenylethyl)-1H-benzimidazole-2-thiol CAS No. 173352-50-6

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

Cat. No.: B2833325
CAS No.: 173352-50-6
M. Wt: 254.35
InChI Key: UDCRTYXGUIEZPV-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-1H-benzimidazole-2-thiol is an organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring substituted with a phenylethyl group and a thiol group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-phenylethyl)-1H-benzimidazole-2-thiol can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions to form the benzimidazole ring. The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding benzimidazole derivatives.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-(2-phenylethyl)-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(2-phenylethyl)-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives such as:

    2-mercaptobenzimidazole: Similar thiol group but lacks the phenylethyl substitution.

    1-phenylbenzimidazole: Lacks the thiol group but has a phenyl substitution.

    Benzimidazole: The parent compound without any substitutions.

The uniqueness of this compound lies in its combination of the phenylethyl and thiol groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-phenylethyl)-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a benzimidazole core with a thiol (-SH) group at the 2-position and a phenethyl substituent at the 1-position. This configuration is significant as it influences the compound's biological activity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components, including enzymes and receptors. The thiol group can participate in redox reactions, influencing oxidative stress pathways and potentially leading to cytotoxic effects in certain cancer cells. Additionally, the compound may inhibit key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant antibacterial activity by inhibiting nucleic acid synthesis in bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget MicroorganismActivity (MIC µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

Studies have shown that benzimidazole derivatives can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to disrupt microtubule dynamics is particularly noteworthy, as it can lead to inhibited tumor growth .

Case Study: Anticancer Evaluation
A study evaluated the anticancer potential of several benzimidazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound had an IC50 value of approximately 15 µM against breast cancer cells, demonstrating significant cytotoxicity compared to control treatments .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for various other biological activities:

  • Antioxidant Activity : The thiol group contributes to antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives may reduce inflammation through inhibition of pro-inflammatory cytokines .
  • Antidiabetic Potential : Research has indicated that certain benzimidazoles can inhibit α-glucosidase, suggesting potential use in diabetes management .

Properties

IUPAC Name

3-(2-phenylethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRTYXGUIEZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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